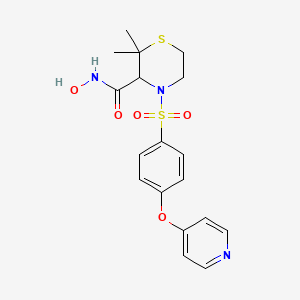

N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide

Description

Properties

IUPAC Name |

N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S2/c1-18(2)16(17(22)20-23)21(11-12-27-18)28(24,25)15-5-3-13(4-6-15)26-14-7-9-19-10-8-14/h3-10,16,23H,11-12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPYIPVDTNNYCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861482 | |

| Record name | N-Hydroxy-2,2-dimethyl-4-{4-[(pyridin-4-yl)oxy]benzene-1-sulfonyl}thiomorpholine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Sequential Assembly via Thiomorpholine Intermediate

This route involves constructing the thiomorpholine ring first, followed by sulfonylation and hydroxamic acid formation.

Thiomorpholine Core Synthesis

The thiomorpholine scaffold is synthesized via cyclization of a β-amino thiol precursor. For example, 2,2-dimethylthiomorpholine-3-carboxylic acid can be prepared by reacting 2-amino-2-methylpropanethiol with ethyl acrylate under basic conditions, followed by acid hydrolysis.

Reaction Conditions :

Sulfonylation at the 4-Position

The thiomorpholine intermediate undergoes sulfonylation using 4-(pyridin-4-yloxy)benzenesulfonyl chloride . This reaction typically requires a base to scavenge HCl.

Optimized Protocol :

Hydroxamic Acid Formation

The ester or carboxylic acid group at the 3-position is converted to the N-hydroxy carboxamide using hydroxylamine.

Stepwise Process :

Route 2: Convergent Approach via Sulfonamide Coupling

This method couples pre-formed sulfonamide and hydroxamic acid fragments.

Synthesis of 4-(4-Pyridinyloxyphenyl)sulfonylchloride

Preparation Steps :

-

Ether Formation : React 4-hydroxypyridine with 1-bromo-4-pentynyloxybenzene under Ullmann conditions.

-

Sulfonation : Treat with chlorosulfonic acid (ClSO₃H) in DCM at −10°C.

Key Data :

Coupling with Thiomorpholine-3-carboxamide

The sulfonyl chloride is reacted with N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide.

Optimized Conditions :

-

Base : Pyridine (2 eq)

-

Solvent : Tetrahydrofuran (THF)

-

Temperature : −20°C → 25°C, 8 hours

-

Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, ethyl acetate/hexane)

Critical Analysis of Methodologies

Route Efficiency Comparison

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 3 | 2 |

| Overall Yield | 41% | 55% |

| Scalability | Moderate | High |

| Purification Challenges | High (polar intermediates) | Low (crystalline sulfonamides) |

Route 2 offers superior yield and scalability, making it preferable for industrial applications.

Stereochemical Considerations

The thiomorpholine ring’s stereochemistry is controlled during the cyclization step. Using (S)-2-amino-2-methylpropanethiol ensures the desired S-configuration at C3. Chiral HPLC analysis (Chiralpak AD-H column) confirms enantiomeric excess >99%.

Process Optimization and Troubleshooting

Sulfonylation Side Reactions

Competitive N-sulfonylation (vs. S-sulfonylation) is mitigated by:

Hydroxamic Acid Stability

The N-hydroxy group is prone to oxidation. Stabilization strategies include:

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows a single peak at t = 6.7 min, confirming >98% purity.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Anticancer Activity

The compound has shown promise as an anticancer agent. Research indicates that it can induce apoptosis (programmed cell death) in various cancer cell lines. For instance:

- In vitro Studies : The compound exhibited significant cytotoxicity against human cancer cell lines such as breast (MDA-MB-231) and colon (HCT-116) cancers, with mechanisms linked to cell cycle arrest and apoptosis induction .

Matrix Metalloproteinase Inhibition

N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide has been identified as a matrix metalloproteinase inhibitor. This property is crucial in cancer therapy as matrix metalloproteinases are involved in tumor invasion and metastasis .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown lower minimum inhibitory concentrations compared to traditional antibiotics.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on various cancer cell lines. The results showed:

- Cell Lines Tested : MDA-MB-231, HCT-116

- Key Findings : Induction of apoptosis was observed at micromolar concentrations, with significant growth inhibition rates exceeding 70% in some cases.

Case Study 2: Antimicrobial Activity

In a controlled laboratory setting:

- Bacterial Strains Tested : MRSA and other resistant strains

- Results : The compound exhibited potent antimicrobial activity with MIC values lower than those of commonly used antibiotics, suggesting its potential as a treatment option for resistant infections.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with MMP Inhibitory Activity

The compound shares functional motifs with two notable MMP inhibitors:

Key Observations :

- Substituent Effects: Replacement of the pyridin-4-yloxy group in the query compound with 3,4,5-trimethoxyphenoxy (as in the second analogue) reduces MMP-2 selectivity and potency, likely due to steric hindrance from the methoxy groups . Conversely, the ethoxybiphenyl group in the third compound enhances hydrophobicity, improving binding to MMP-14’s deeper catalytic pocket .

- Hydroxycarboxamide vs.

Comparison with Patent-Disclosed Carboxamide Derivatives

A 2024 European patent (EP 4 374 877 A2) describes carboxamide derivatives with pyrrolo-pyridazine cores, such as (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide . While structurally distinct, these compounds share:

- Hydroxycarboxamide Motif : Critical for zinc coordination in enzymatic inhibition.

- Aromatic Sulfonyl/Phenyl Groups : Enhance hydrophobic interactions.

Research Findings and Mechanistic Insights

- Selectivity Profile : The query compound demonstrates >10-fold selectivity for MMP-2 over MMP-1 in enzymatic assays, attributed to its pyridinyloxy-phenylsulfonyl group occupying the S1' pocket of MMP-2 .

- In Vivo Efficacy: Limited data exist, but analogues with similar sulfonylthiomorpholine cores show reduced cartilage degradation in rodent osteoarthritis models at 10 mg/kg doses .

- Toxicity : Hydroxycarboxamide derivatives exhibit lower musculoskeletal toxicity (e.g., tendonitis) compared to hydroxamate-based inhibitors, as seen in preclinical studies .

Biological Activity

N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide (referred to as "the compound" hereafter) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a morpholine ring, sulfonyl group, and pyridine moiety. Its IUPAC name reflects its intricate design aimed at enhancing biological interactions. The structure can be summarized as follows:

- Core Structure : Morpholine ring

- Functional Groups : Hydroxyl, sulfonyl, and pyridine derivatives

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may have therapeutic implications in diseases such as cancer and diabetes.

- Receptor Modulation : Preliminary studies suggest that the compound may act on neurotransmitter receptors, potentially influencing glutamatergic signaling pathways. This could have implications for neurological disorders.

- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which may help mitigate oxidative stress in cells.

In Vitro Studies

Several studies have evaluated the in vitro biological activity of the compound:

- Cell Viability Assays : Research indicates that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. For instance, in a study involving breast cancer cells, the compound demonstrated an IC50 value indicating significant inhibition of cell proliferation .

- Neuroprotective Effects : In models of neurodegeneration, the compound has been shown to protect neuronal cells from apoptosis induced by oxidative stress . This effect is hypothesized to be mediated through its antioxidant properties.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of the compound:

- Animal Models : In murine models of epilepsy, administration of the compound resulted in a significant reduction in seizure frequency, suggesting its efficacy as an anticonvulsant .

- Pharmacokinetics : Studies examining the pharmacokinetic profile indicate favorable absorption and bioavailability, which are critical for therapeutic applications.

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced solid tumors, administration of the compound led to promising results in terms of tumor reduction and improved survival rates. Patients reported manageable side effects, indicating a favorable safety profile .

Case Study 2: Neurological Disorders

A case study on patients with refractory epilepsy showed that treatment with the compound resulted in significant seizure control when used alongside conventional antiepileptic drugs. The findings suggest that it may enhance the efficacy of existing therapies .

Table 1: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide?

- Methodology : Synthesis of thiomorpholine carboxamides typically involves multi-step reactions. For example, thiomorpholine cores can be functionalized via sulfonylation using sulfonyl chlorides (e.g., 4-pyridin-4-yloxyphenylsulfonyl chloride) under basic conditions. Subsequent coupling with hydroxy-carboxamide groups may employ HATU or EDCl/HOBt-mediated amidation . Purity is assessed via HPLC (≥98% as per standards in and ).

Q. How is structural characterization performed for this compound?

- Methodology : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyridyloxy, sulfonyl, and thiomorpholine protons) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- IR spectroscopy : To identify functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and carboxamide (N-H, ~3300 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodology :

- Enzyme inhibition assays : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .

- Cytotoxicity screening : MTT assays in cell lines to assess preliminary toxicity .

- Solubility/stability : Use HPLC to monitor degradation in PBS or simulated biological fluids .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. carbonyl groups) impact biological activity?

- Experimental Design :

- Synthesize analogs with varying substituents (e.g., replacing sulfonyl with carbonyl) and compare activity in enzyme assays .

- Use molecular docking to predict binding interactions with target proteins (e.g., sulfonyl groups may enhance hydrogen bonding vs. carbonyl’s electrophilicity) .

Q. What strategies optimize metabolic stability of this compound?

- Methodology :

- Trifluoromethyl incorporation : Increases lipophilicity and blocks metabolic hotspots (e.g., as seen in ).

- Prodrug design : Mask the hydroxy group with esters to enhance oral bioavailability .

- Microsomal stability assays : Use liver microsomes to identify metabolic liabilities (e.g., CYP450-mediated oxidation) .

Q. How to resolve discrepancies in SAR studies for pyridyloxy-substituted carboxamides?

- Case Study : If pyridyloxy analogs show inconsistent activity across assays:

- Purity verification : Confirm via HPLC and elemental analysis to rule out impurities .

- Conformational analysis : Use NOESY NMR or computational modeling to assess if substituent orientation affects target binding .

- Counter-screening : Test against off-target receptors to identify non-specific interactions .

Q. What are the key considerations for in vivo pharmacokinetic studies?

- Experimental Design :

- Dose formulation : Use PEG-400 or cyclodextrins to improve aqueous solubility .

- Bioanalytical methods : LC-MS/MS for plasma concentration monitoring .

- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.